![molecular formula C12H20N4O B2454480 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine CAS No. 1155466-88-8](/img/structure/B2454480.png)
4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine
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Overview
Description
“4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C6H9N3 . It is also known by other names such as Pyrimidine, 2-amino-4,6-dimethyl-; 2-Amino-4,6-dimethylpyrimidine; 4,6-Dimethyl-2-pyrimidinamine; 4,6-Dimethyl-2-aminopyrimidine; 4,6-Dimethyl-pyrimidin-2-ylamine; Acetylacetoneguanidine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .
Scientific Research Applications
Understanding Amines in Scientific Research
Exposure and Metabolism Studies
Research on amines, such as heterocyclic amines (HAs) and aromatic amines, often focuses on their formation during food processing, potential carcinogenic effects, and metabolism in humans and animals. For example, studies have examined the presence of carcinogenic HAs in the urine of individuals consuming cooked foods, suggesting continuous exposure through diet and potential health risks (Ushiyama et al., 1991). Similarly, investigations into the metabolism of HAs like MeIQx and PhIP by human enzymes (e.g., CYP1A2) highlight the bioactivation and detoxification pathways of these compounds (Boobis et al., 1994).
Diagnostic and Etiological Implications
Studies also explore the diagnostic potential of volatile aromatic amines for diseases such as periodontitis, where specific amines could be markers of disease presence or progression (Kostelc et al., 1981). Research into the association between hemoglobin adducts of aromatic amines and smoking status further demonstrates the relevance of these compounds in understanding cancer etiology and potential exposure risks (Bryant et al., 1988).
Environmental and Health Impact Assessments
Environmental studies have quantified the exposure of populations to various amines and related compounds, assessing the impact of dietary habits and industrial activities. For instance, research on the intake of HAs and polycyclic aromatic hydrocarbons (PAHs) from cooked meats evaluates potential health risks and suggests dietary modifications to minimize exposure (Zapico et al., 2022). Additionally, studies on children's exposure to organophosphate and pyrethroid pesticides through urinary metabolite analysis emphasize the importance of monitoring and regulating environmental contaminants to protect vulnerable populations (Osaka et al., 2016).
Mechanism of Action
Target of Action
It is known that 2-aminopyrimidine derivatives, to which this compound belongs, have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
Some 2-aminopyrimidines have been reported to exhibit antitrypanosomal and antiplasmodial activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities, it may be inferred that it interferes with the life cycle of these parasites, thereby inhibiting their growth and proliferation .
Pharmacokinetics
The compound’s molecular weight is 1231558 , which is within the range generally favorable for oral bioavailability
Result of Action
Based on its potential antitrypanosomal and antiplasmodial activities, it can be inferred that the compound may lead to the death of these parasites, thereby alleviating the symptoms of the diseases they cause .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many chemical compounds .
properties
IUPAC Name |
4,6-dimethyl-N-(2-morpholin-4-ylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10-9-11(2)15-12(14-10)13-3-4-16-5-7-17-8-6-16/h9H,3-8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKKLWTYSIZRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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